molecular formula C17H14O5 B13771198 bis(4-acetylphenyl) carbonate CAS No. 73771-64-9

bis(4-acetylphenyl) carbonate

Cat. No.: B13771198
CAS No.: 73771-64-9
M. Wt: 298.29 g/mol
InChI Key: HCENCLWAKGYVIF-UHFFFAOYSA-N
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Description

Bis(4-acetylphenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 4-acetylphenyl groups attached to a central carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-acetylphenyl) carbonate typically involves the reaction of 4-acetylphenol with phosgene or its derivatives. One common method is the interfacial polycondensation process, where 4-acetylphenol reacts with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate compound.

Industrial Production Methods

In industrial settings, this compound can be produced using a melt transcarbonation process. This method involves the reaction of 4-acetylphenol with diphenyl carbonate at elevated temperatures. The process is solvent-free and yields high-quality polymeric materials. The use of activated carbonates, which have electron-withdrawing groups, can enhance the reactivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Bis(4-acetylphenyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-acetylbenzoic acid

    Reduction: 4-hydroxyphenylmethanol

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of bis(4-acetylphenyl) carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate group acts as a leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-acetylphenyl) carbonate is unique due to its specific acetyl functional groups, which impart distinct reactivity and properties. This makes it suitable for specialized applications in polymer synthesis and materials science.

Properties

CAS No.

73771-64-9

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

bis(4-acetylphenyl) carbonate

InChI

InChI=1S/C17H14O5/c1-11(18)13-3-7-15(8-4-13)21-17(20)22-16-9-5-14(6-10-16)12(2)19/h3-10H,1-2H3

InChI Key

HCENCLWAKGYVIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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